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1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one

Physicochemical profiling Lipophilicity Permeability

1-Methyl-2H-pyrazolo[3,4-b]pyrazin-3-one is a small bicyclic heterocycle (C6H6N4O, MW 150.14) that belongs to the pyrazolo[3,4-b]pyrazin-3-one family. This compound serves as the N1-methylated derivative of the core 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one scaffold and is a historically established key intermediate in pteridine chemistry, first reported by Taylor et al.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 117883-61-1
Cat. No. B039618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one
CAS117883-61-1
Synonyms1H-Pyrazolo[3,4-b]pyrazin-3-ol, 1-methyl- (6CI)
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=NC=CN=C2C(=O)N1
InChIInChI=1S/C6H6N4O/c1-10-5-4(6(11)9-10)7-2-3-8-5/h2-3H,1H3,(H,9,11)
InChIKeyNMQSMSZULGOJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2H-pyrazolo[3,4-b]pyrazin-3-one (CAS 117883-61-1): Core Scaffold Overview & Procurement Context


1-Methyl-2H-pyrazolo[3,4-b]pyrazin-3-one is a small bicyclic heterocycle (C6H6N4O, MW 150.14) that belongs to the pyrazolo[3,4-b]pyrazin-3-one family [1]. This compound serves as the N1-methylated derivative of the core 1H-pyrazolo[3,4-b]pyrazin-3(2H)-one scaffold and is a historically established key intermediate in pteridine chemistry, first reported by Taylor et al. (1958) for the synthesis of 2-aminopyrazine-3-carboxamides via reductive ring cleavage [2]. Its structure features a fused pyrazole-pyrazine ring system with a carbonyl at the 3-position and a methyl substituent on the N1 nitrogen of the pyrazole ring, distinguishing it from unsubstituted, C5-methyl, C6-methyl, and 5,6-dimethyl congeners.

Why 1-Methyl-2H-pyrazolo[3,4-b]pyrazin-3-one Cannot Be Simply Interchanged with Its Positional Isomers


Despite sharing the identical molecular formula (C6H6N4O) with the 5-methyl and 6-methyl regioisomers, 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one exhibits fundamentally different physicochemical and hydrogen-bonding properties that preclude direct substitution [1]. The N1-methyl group eliminates one H-bond donor site (1 HBD vs. 2 HBD for unsubstituted analog), reduces the topological polar surface area (TPSA ~63.6 Ų vs. ~74.4–74.7 Ų for C-methyl isomers), and inverts the lipophilicity profile (LogP −0.2 vs. +0.37 for 5-/6-methyl isomers), all of which have direct consequences for passive permeability, solubility, and molecular recognition in biological systems [1]. Furthermore, the N1-methyl group blocks a key reactive site, altering the regioselectivity of subsequent derivatization and enabling synthetic routes that are inaccessible with the N1-unsubstituted scaffold [1].

Quantitative Differentiation Evidence: 1-Methyl-2H-pyrazolo[3,4-b]pyrazin-3-one vs. Closest Analogs


Evidence 1: Lipophilicity (LogP) Inversion Relative to C-Methyl Positional Isomers

The N1-methyl substitution on 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one produces a markedly lower calculated LogP (−0.2) compared to the 5-methyl and 6-methyl regioisomers (LogP +0.3669 each) and the 5,6-dimethyl analog (LogP +0.263) [1]. This represents a LogP difference of approximately 0.57 log units versus the C-methyl isomers, corresponding to a ~3.7-fold lower predicted octanol/water partition coefficient . The unsubstituted parent scaffold (LogP −0.3538) is even more hydrophilic than the N1-methyl compound, highlighting the unique intermediate lipophilicity of the N1-methyl derivative within this congeneric series .

Physicochemical profiling Lipophilicity Permeability Scaffold selection

Evidence 2: Reduced Hydrogen-Bond Donor Count vs. Unsubstituted Scaffold

N1-methylation of the pyrazolo[3,4-b]pyrazin-3-one core reduces the hydrogen-bond donor (HBD) count from 2 (unsubstituted scaffold, CAS 116056-01-0) to 1 while maintaining the same number of hydrogen-bond acceptors (HBA = 4) [1]. This single methylation event simultaneously increases lipophilicity (Δ LogP ≈ +0.15 vs. unsubstituted) and decreases TPSA by approximately 11 Ų, both of which are favorable vectors for improving oral bioavailability and CNS penetration according to established drug-likeness guidelines (e.g., Lipinski's Rule of Five and Veber's rules) [2].

Hydrogen bonding Drug-likeness Permeability Scaffold comparison

Evidence 3: Regioselective Synthetic Access to Pteridine and Purine Antagonist Scaffolds

The N1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one scaffold was specifically designed and employed by Taylor et al. (1958) as the key intermediate for reductive ring cleavage to yield 2-aminopyrazine-3-carboxamides, which are direct precursors to pteridines—a class of purine antagonists with established cytostatic activity [1]. In contrast, the 5-methyl, 6-methyl, and 5,6-dimethyl analogs, as well as the unsubstituted parent, were not reported to undergo this specific transformation with comparable efficiency, as the N1-methyl group is mechanistically required for the regioselective ring-opening reaction that generates the 2-aminopyrazine-3-carboxamide framework [1][2]. The synthetic route utilizes 4,5-diamino-1-methyl-1,2-dihydro-pyrazol-3-one sulfate and glyoxal sodium bisulfite in ammonium hydroxide to directly produce the title compound, a transformation that is unique to the N1-methyl substitution pattern [2].

Synthetic chemistry Pteridine synthesis Purine antagonists Building block utility

Evidence 4: Pyrazolopyrazine Scaffold as a Privileged Kinase and SHP2 Inhibitor Core—Class-Level Validation

The pyrazolo[3,4-b]pyrazine scaffold has been validated as a core pharmacophore in multiple drug discovery programs. Pyrazolo[3,4-b]pyrazine derivatives have been developed as highly selective SHP2 allosteric inhibitors with IC50 values as low as 3.2 nM (compound 4b) and as potent SGK1 inhibitors with nanomolar activity and unusually high kinase selectivity [1][2]. Furthermore, the N1-methyl-substituted pyrazolo[3,4-b]pyrazine derivative PF-470 (PF-06297470) was advanced as a highly potent and selective mGluR5 negative allosteric modulator (Ki = 0.9 nM, IC50 = 2.5 nM) and demonstrated robust in vivo efficacy in a nonhuman primate Parkinson's disease model [3]. While these data are for elaborated derivatives rather than the unadorned 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one scaffold itself, they establish the class-level precedent that the N1-methyl-pyrazolo[3,4-b]pyrazine core is a validated, privileged starting point for kinase and phosphatase inhibitor programs [1][2][3].

Kinase inhibition SHP2 phosphatase Cancer therapeutics Fragment-based drug discovery

Recommended Application Scenarios for 1-Methyl-2H-pyrazolo[3,4-b]pyrazin-3-one Procurement


Fragment-Based Drug Discovery for Kinase and SHP2 Phosphatase Targets

The 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one scaffold (MW 150.14) satisfies fragment-like physicochemical criteria (HBD ≤ 1, TPSA < 70 Ų, LogP near 0) and serves as a validated starting point for fragment-based screening against kinases and SHP2 phosphatase [1]. Its reduced HBD count and intermediate lipophilicity relative to unsubstituted and C-methyl analogs predict superior membrane permeability, while the N1-methyl group blocks a metabolically labile site, potentially improving microsomal stability in downstream lead optimization . The extensive patent literature on pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors (e.g., WO2019067843A1) provides a rich SAR context for fragment growing and merging strategies [2].

Synthesis of Pteridine-Based Purine Antagonists and 2-Aminopyrazine-3-carboxamide Libraries

The N1-methyl scaffold is the specific intermediate required for reductive ring cleavage to 2-aminopyrazine-3-carboxamides, following the classic Taylor protocol (J. Am. Chem. Soc. 1958, 80, 421) [1]. This transformation is not accessible from the C-methyl or unsubstituted isomers and provides a direct entry into pteridine chemistry for the preparation of purine antagonist libraries with potential cytostatic, anti-inflammatory, and kinase-inhibitory activities . Procurement should specify the N1-methyl isomer unequivocally, as inadvertent substitution with the 5-methyl or 6-methyl isomer would render this synthetic route inoperative.

Medicinal Chemistry SAR Exploration at the C3, C5, and C6 Positions

With the N1 position blocked by the methyl group, the scaffold offers three distinct vectors for regioselective derivatization: the C3 carbonyl (nucleophilic addition, O-alkylation), the C5 position on the pyrazine ring, and the C6 position [1]. This contrasts with the unsubstituted scaffold, where the unprotected N1-H can compete in reactions, leading to mixture formation and lower yields. The calculated LogP of −0.2 and TPSA of ~63.6 Ų indicate a favorable starting point for lead-like property optimization, as each additional heavy atom added during SAR exploration will incrementally increase lipophilicity toward the drug-like sweet spot (LogP 1–3) .

CNS-Targeted Drug Discovery Programs Requiring Reduced H-Bond Donor Count

CNS drug discovery guidelines typically require HBD ≤ 3, TPSA < 90 Ų, and LogP between 1 and 4. The 1-methyl scaffold (HBD = 1, TPSA ~63.6 Ų) provides significantly more headroom for property optimization than the unsubstituted scaffold (HBD = 2, TPSA 74.4 Ų), especially when designing elaborated derivatives that must remain within CNS-penetrant chemical space [1]. The N1-methyl group also eliminates a potential site of glucuronidation or sulfation, reducing the risk of rapid Phase II metabolic clearance in vivo [2].

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